2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylpropanamide
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Overview
Description
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrazole ring, a trifluoromethyl group, and a cyclohexylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylpropanamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone. For instance, 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be synthesized by reacting 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoroacetic acid under reflux conditions.
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Attachment of the Cyclohexylpropanamide Moiety: : The next step involves the attachment of the cyclohexylpropanamide group. This can be done by reacting the pyrazole derivative with cyclohexylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions. For example, it can be replaced by various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the cyclohexylpropanamide moiety. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the functional groups.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Hydrochloric acid or sodium hydroxide in water or alcohol.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the cyclohexylpropanamide moiety.
Reduction Products: Reduced forms of the pyrazole ring or the amide group.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylpropanamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in manufacturing and materials science.
Mechanism of Action
The mechanism of action of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance its binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylpropanamide
- 2-[4-fluoro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylpropanamide
- 2-[4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylpropanamide
Uniqueness
The uniqueness of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylpropanamide lies in its specific combination of functional groups. The presence of a bromine atom, a trifluoromethyl group, and a cyclohexylpropanamide moiety imparts distinct chemical and biological properties. This combination can enhance its reactivity, stability, and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C14H19BrF3N3O |
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Molecular Weight |
382.22 g/mol |
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-cyclohexylpropanamide |
InChI |
InChI=1S/C14H19BrF3N3O/c1-8-11(15)12(14(16,17)18)20-21(8)9(2)13(22)19-10-6-4-3-5-7-10/h9-10H,3-7H2,1-2H3,(H,19,22) |
InChI Key |
GIRJQKKRCXQFFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2CCCCC2)C(F)(F)F)Br |
Origin of Product |
United States |
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